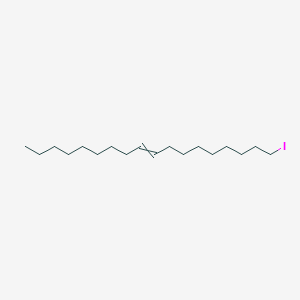
1-Iodooctadec-9-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodooctadec-9-ene is an organic compound with the molecular formula C18H35I It is a derivative of octadecene, where an iodine atom is attached to the first carbon of the octadec-9-ene chain
Preparation Methods
1-Iodooctadec-9-ene can be synthesized through several methods. One common synthetic route involves the iodination of octadec-9-ene. This process typically uses iodine (I2) or iodine monochloride (ICl) as the iodinating agents. The reaction is carried out under controlled conditions to ensure the selective addition of the iodine atom to the desired position on the carbon chain .
Another method involves the conversion of oleyl alcohol to its corresponding tosylate, followed by reduction with lithium aluminum hydride (LAH). This method yields cis- and trans-9-octadecenes, which can then be iodinated to produce this compound .
Chemical Reactions Analysis
1-Iodooctadec-9-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to octadec-9-ene using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation of this compound can yield corresponding epoxides or other oxygenated derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Iodooctadec-9-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of surface-active agents and as a precursor for the synthesis of functionalized materials.
Biological Studies: It is employed in the study of lipid metabolism and the synthesis of biologically active compounds.
Industrial Applications: The compound is used in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-iodooctadec-9-ene involves its reactivity due to the presence of the iodine atom. The iodine atom is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and elimination reactions. These reactions often involve the formation of carbocation intermediates, which can further react to form a variety of products .
Comparison with Similar Compounds
1-Iodooctadec-9-ene can be compared with other similar compounds, such as:
1-Octadecene: A long-chain hydrocarbon with a similar structure but without the iodine atom.
Octadec-9-ene: The parent hydrocarbon from which this compound is derived.
The presence of the iodine atom in this compound makes it more reactive and suitable for specific applications that require halogenated compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties, reactivity, and applications make it an important compound for further study and utilization.
Properties
CAS No. |
69674-78-8 |
|---|---|
Molecular Formula |
C18H35I |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-iodooctadec-9-ene |
InChI |
InChI=1S/C18H35I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3 |
InChI Key |
TVDRYRJRVCTYOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


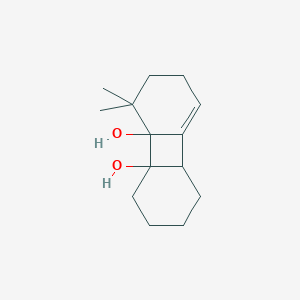

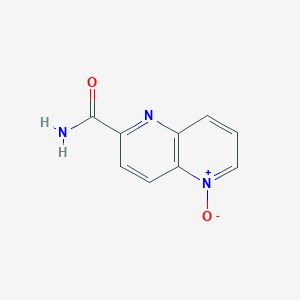

![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)

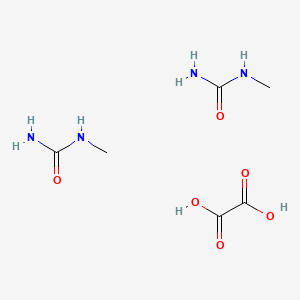
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)
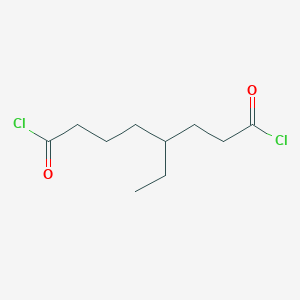
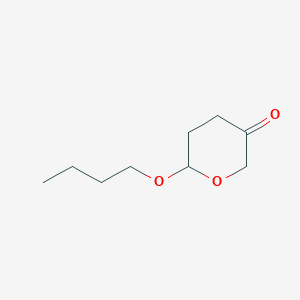
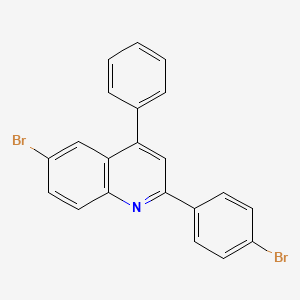
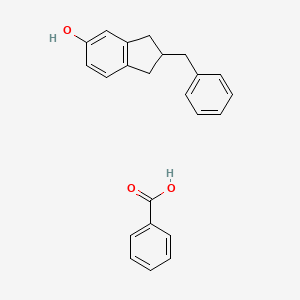
![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
